4-Amino-2-methoxy-N-(2-methylpropyl)benzamide
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Overview
Description
4-Amino-2-methoxy-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C11H16N2O It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position, a methoxy group at the second position, and an N-(2-methylpropyl) substituent on the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxy-N-(2-methylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methoxybenzoic acid and 2-methylpropylamine.
Amide Formation: The carboxylic acid group of 4-amino-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated intermediate then reacts with 2-methylpropylamine to form the desired benzamide.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxy-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-Amino-2-methoxy-N-(2-methylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific properties.
Industrial Applications: The compound is investigated for its role in the development of new catalysts and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The compound may influence pathways related to inflammation, pain perception, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2-methylpropyl)benzamide: Lacks the methoxy group at the second position.
2-Methoxy-N-(2-methylpropyl)benzamide: Lacks the amino group at the fourth position.
4-Amino-2-methoxybenzamide: Lacks the N-(2-methylpropyl) substituent.
Uniqueness
4-Amino-2-methoxy-N-(2-methylpropyl)benzamide is unique due to the presence of both the amino and methoxy groups, as well as the N-(2-methylpropyl) substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-2-methoxy-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)7-14-12(15)10-5-4-9(13)6-11(10)16-3/h4-6,8H,7,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRYLLLENSXNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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